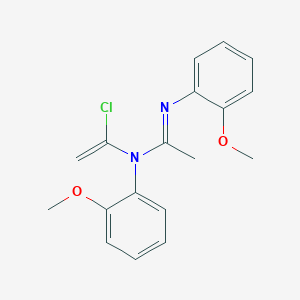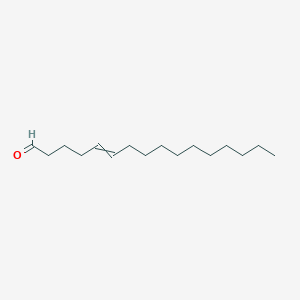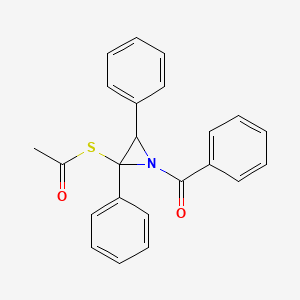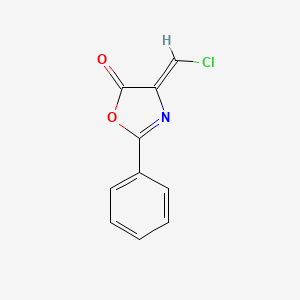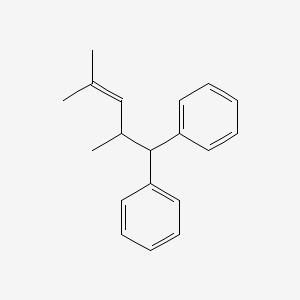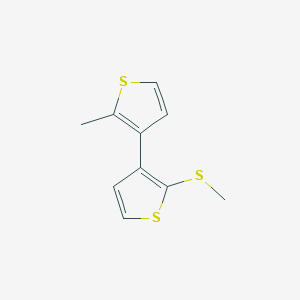
1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with five fluorine atoms and an ethoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of pentafluorobenzene with ethyl vinyl ether in the presence of a strong acid catalyst. The reaction proceeds via electrophilic aromatic substitution, where the ethoxyethyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring make it less reactive towards electrophiles, but the ethoxyethyl group can participate in substitution reactions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce different functional groups to the molecule.
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets through its functional groups. The ethoxyethyl group can participate in hydrogen bonding and other interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Ethoxyethyl)-benzene: Lacks the fluorine atoms, making it less electron-withdrawing and less reactive.
2,3,4,5,6-Pentafluorotoluene: Similar fluorine substitution but with a methyl group instead of an ethoxyethyl group.
1-(1-Methoxyethyl)-2,3,4,5,6-pentafluorobenzene: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
1-(1-Ethoxyethyl)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of the ethoxyethyl group and the pentafluorobenzene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
90095-68-4 |
|---|---|
Fórmula molecular |
C10H9F5O |
Peso molecular |
240.17 g/mol |
Nombre IUPAC |
1-(1-ethoxyethyl)-2,3,4,5,6-pentafluorobenzene |
InChI |
InChI=1S/C10H9F5O/c1-3-16-4(2)5-6(11)8(13)10(15)9(14)7(5)12/h4H,3H2,1-2H3 |
Clave InChI |
AQMCHCKSRVYVAE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



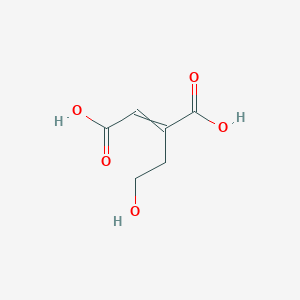
![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
